molecular formula C10H24N4 B13764742 N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine CAS No. 170860-50-1

N,N'-Bis(3-aminopropyl)-2-butene-1,4-diamine

Cat. No.: B13764742
CAS No.: 170860-50-1
M. Wt: 200.32 g/mol
InChI Key: QIMQRAOUTRFLRN-OWOJBTEDSA-N
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Description

N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is an organic compound with the molecular formula C10H24N4 It is a polyamine, which means it contains multiple amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine typically involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a solvent such as ethanol or isopropanol and a metal catalyst like Raney nickel or cobalt. The hydrogenation process is carried out under high pressure and temperature to ensure complete conversion of the nitrile groups to amine groups .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is optimized for high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of dipropylene glycol dimethyl ether as a solvent and a Co-Mn-Al catalyst has been shown to improve the yield and reduce by-products .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.

    Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Imines and nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and RNA, stabilizing their structures and protecting them from oxidative damage. It also interacts with enzymes involved in polyamine metabolism, modulating their activity and affecting cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(3-aminopropyl)ethylenediamine
  • N,N’-Bis(3-aminopropyl)-1,3-propanediamine
  • Spermine

Uniqueness

N,N’-Bis(3-aminopropyl)-2-butene-1,4-diamine is unique due to its unsaturated butene backbone, which imparts different chemical reactivity compared to its saturated counterparts. This structural feature allows it to participate in additional types of chemical reactions, making it a versatile compound for various applications .

Properties

CAS No.

170860-50-1

Molecular Formula

C10H24N4

Molecular Weight

200.32 g/mol

IUPAC Name

(E)-N,N'-bis(3-aminopropyl)but-2-ene-1,4-diamine

InChI

InChI=1S/C10H24N4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-2,13-14H,3-12H2/b2-1+

InChI Key

QIMQRAOUTRFLRN-OWOJBTEDSA-N

Isomeric SMILES

C(CN)CNC/C=C/CNCCCN

Canonical SMILES

C(CN)CNCC=CCNCCCN

Origin of Product

United States

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